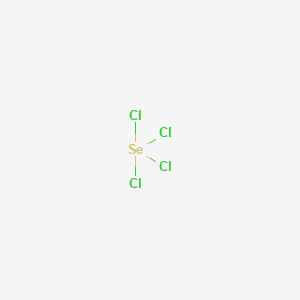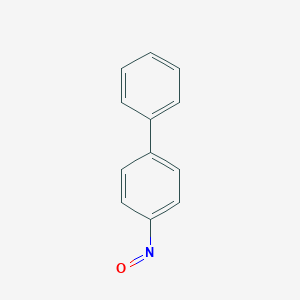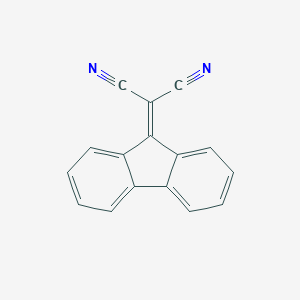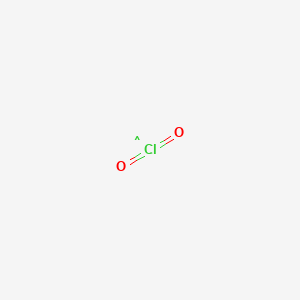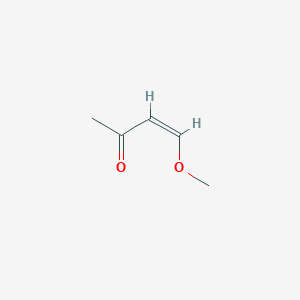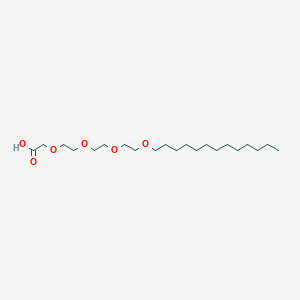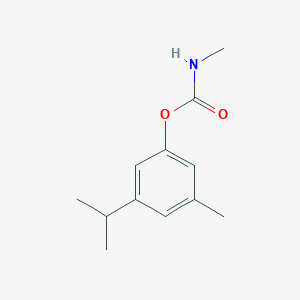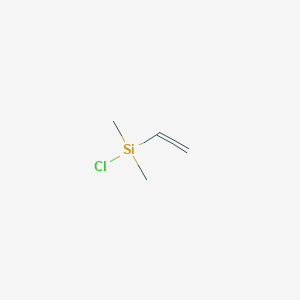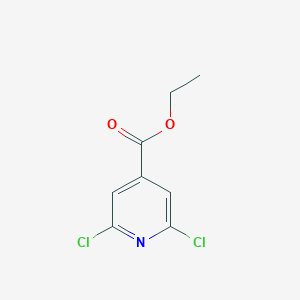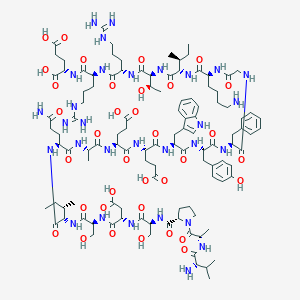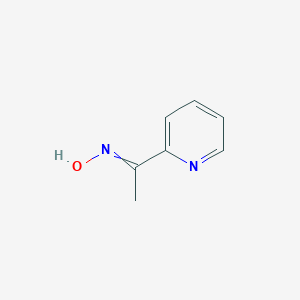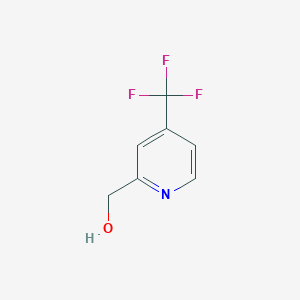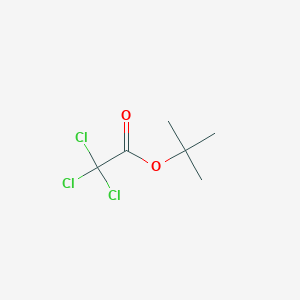
Tert-butyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl trichloroacetate (TBTA) is a chemical compound that belongs to the class of trichloroacetates. It is a colorless liquid with a pungent odor and is mainly used in scientific research for various applications. TBTA is widely used in organic synthesis as a coupling reagent for the preparation of peptides and other organic molecules.
Mécanisme D'action
Tert-butyl trichloroacetate acts as a coupling reagent by activating carboxylic acid groups in the presence of amines. It forms an active ester intermediate which reacts with the amine to form an amide bond. The reaction can be represented as follows:
Carboxylic acid + Tert-butyl trichloroacetate → Active Ester Intermediate → Amide
Effets Biochimiques Et Physiologiques
Tert-butyl trichloroacetate has no known biochemical or physiological effects on living organisms. It is mainly used in scientific research and is not intended for human or animal consumption.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl trichloroacetate has several advantages in lab experiments. It is a highly efficient coupling reagent and is easy to use. It is also relatively inexpensive and readily available. However, Tert-butyl trichloroacetate has some limitations. It is not suitable for the synthesis of peptides containing certain amino acids such as cysteine and histidine. It can also cause side reactions such as epimerization and racemization.
Orientations Futures
Tert-butyl trichloroacetate has several potential future directions in scientific research. It can be used in the synthesis of new natural products and pharmaceuticals. It can also be used in the synthesis of new materials and polymers. Tert-butyl trichloroacetate can also be used in the development of new coupling reagents with improved efficiency and selectivity.
Conclusion:
Tert-butyl trichloroacetate is a versatile chemical compound that has several applications in scientific research. It is mainly used as a coupling reagent for the preparation of peptides and other organic molecules. Tert-butyl trichloroacetate has several advantages in lab experiments but also has some limitations. It has no known biochemical or physiological effects on living organisms and is not intended for human or animal consumption. Tert-butyl trichloroacetate has several potential future directions in scientific research and can be used in the synthesis of new natural products, pharmaceuticals, materials, and polymers.
Méthodes De Synthèse
Tert-butyl trichloroacetate is synthesized by the reaction of trichloroacetic acid with tert-butanol in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. The reaction results in the formation of Tert-butyl trichloroacetate along with water as a byproduct. The reaction can be represented as follows:
Trichloroacetic acid + tert-butanol → Tert-butyl trichloroacetate + H2O
Applications De Recherche Scientifique
Tert-butyl trichloroacetate is widely used in scientific research for various applications. It is mainly used as a coupling reagent for the preparation of peptides and other organic molecules. Tert-butyl trichloroacetate is also used as a catalyst in various organic reactions. It is used in the synthesis of various natural products and pharmaceuticals. Tert-butyl trichloroacetate is also used in the synthesis of polymers and materials.
Propriétés
Numéro CAS |
1860-21-5 |
|---|---|
Nom du produit |
Tert-butyl trichloroacetate |
Formule moléculaire |
C6H9Cl3O2 |
Poids moléculaire |
219.5 g/mol |
Nom IUPAC |
tert-butyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H9Cl3O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 |
Clé InChI |
YROVKSCEXQTHTJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(Cl)(Cl)Cl |
SMILES canonique |
CC(C)(C)OC(=O)C(Cl)(Cl)Cl |
melting_point |
25.5 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



